Product packaging for 1-Ethyl-3-nitrobenzene(Cat. No.:CAS No. 7369-50-8)

1-Ethyl-3-nitrobenzene

Cat. No.: B1616244
CAS No.: 7369-50-8
M. Wt: 151.16 g/mol
InChI Key: RXAKLPGKSXJZEF-UHFFFAOYSA-N
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Description

Significance of Nitroaromatic Compounds in Chemical Synthesis and Industrial Applications

The utility of nitroaromatic compounds is extensive, spanning from the synthesis of life-saving drugs to the production of vibrant dyes and high-strength polymers. nih.govresearchgate.net Their importance stems from the versatile chemistry of the nitro group, which can be readily transformed into other functional groups, making them invaluable as chemical intermediates. numberanalytics.comfrontiersin.org

Nitroaromatic compounds are fundamental building blocks in the creation of a wide array of pharmaceuticals. numberanalytics.comnumberanalytics.com The nitro group can be reduced to form an amino group (—NH2), a key component in many drug molecules. frontiersin.org This transformation is a critical step in synthesizing various classes of drugs, including antibiotics and anti-inflammatory agents. numberanalytics.comsvedbergopen.com For instance, substituted nitrobenzenes are utilized in the synthesis of diverse indoles, which are bioactive components in both pharmaceuticals and agrochemicals. nih.gov Additionally, derivatives of phenothiazines, a class of antipsychotic drugs, can be synthesized from nitrobenzene (B124822). nih.gov The metabolic reduction of nitro groups in certain drugs can also lead to reactive intermediates that contribute to their therapeutic action. svedbergopen.com

The vibrant world of synthetic dyes and pigments owes much to the chemistry of nitroaromatic compounds. numberanalytics.comnumberanalytics.com These compounds are used to produce a wide spectrum of colors. ontosight.ai For example, picric acid (1,3,5-trinitrophenol), first prepared in 1771, was initially used as a yellow dye for fabrics. nih.gov The electronic properties conferred by the nitro group are responsible for the ability of these molecules to absorb specific wavelengths of light, resulting in their characteristic colors. ontosight.ai In materials science, nitroaromatic compounds are explored for their unique electronic and optical properties, with applications in the development of advanced materials. ontosight.aimdpi.com

The agricultural and polymer sectors also rely heavily on nitroaromatic compounds. nih.govresearchgate.net They serve as precursors in the synthesis of various pesticides, including herbicides, insecticides, and fungicides. nih.govrsc.org For example, nitrophenols are used to produce pesticides like parathion (B1678463) and nitrofen. nih.gov In the polymer industry, nitroaromatic compounds are used in the manufacturing of plastics, elastomers, and polyurethane foams. mdpi.com Their role as intermediates allows for the creation of complex monomers that are then polymerized to form materials with desired properties. nih.govresearchgate.net

Overview of the Compound's Molecular Structure and Derivatives

The specific arrangement of atoms and functional groups in 1-Ethyl-3-nitrobenzene and its relatives dictates their chemical behavior and potential applications.

This compound is a derivative of benzene (B151609) where two hydrogen atoms have been replaced by an ethyl group (—CH2CH3) and a nitro group (—NO2) at positions 1 and 3 of the benzene ring, respectively. nist.govnih.gov The presence of the nitro group, a strong electron-withdrawing group, significantly influences the electronic distribution within the aromatic ring. ontosight.aiepa.gov

Below is a table summarizing key structural and physical properties of this compound.

PropertyValue
Molecular Formula C8H9NO2
Molecular Weight 151.16 g/mol
IUPAC Name This compound
CAS Registry Number 7369-50-8
Boiling Point 249°C at 760 mmHg
Melting Point -37.9°C

Data sourced from multiple references. nist.govnih.govcrysdotllc.com

The placement of substituents on the benzene ring gives rise to positional isomers, which have the same molecular formula but different arrangements of atoms and, consequently, distinct physical and chemical properties. docbrown.infoalgoreducation.com For an ethyl-substituted nitrobenzene, three positional isomers exist: 1-ethyl-2-nitrobenzene (ortho), this compound (meta), and 1-ethyl-4-nitrobenzene (para).

The nitro group is a deactivating group, meaning it makes the benzene ring less reactive towards electrophilic aromatic substitution. rafflesuniversity.edu.in It achieves this by withdrawing electron density from the ring through both inductive and resonance effects. epa.gov This deactivation is most pronounced at the ortho and para positions, directing incoming electrophiles to the meta position. nih.govrafflesuniversity.edu.in Conversely, the ethyl group is an activating group, donating electron density to the ring and making it more reactive, particularly at the ortho and para positions. docbrown.info In this compound, the directing effects of these two groups are in opposition, influencing the outcome of further substitution reactions. The nitro group's strong deactivating and meta-directing nature generally dominates. researchgate.net

Research Gaps and Future Directions in this compound Studies

While this compound is a known chemical intermediate, its full scientific profile remains incomplete. Significant gaps exist in the understanding of its biological and environmental impact, as well as its potential for advanced applications. Future research is essential to fill these knowledge voids, ensuring its safe handling and unlocking new technological possibilities. Key areas identified for future investigation include comprehensive toxicological profiling, elucidation of its environmental biodegradation pathways, optimization of catalytic processes for its synthesis and transformation, and exploration of its use in materials science.

Toxicological and Health Profile

A major research gap is the limited availability of specific toxicological data for this compound. Much of its presumed hazard profile is extrapolated from studies on the parent compound, nitrobenzene, which is classified as a Group 2B carcinogen (possibly carcinogenic to humans) by the International Agency for Research on Cancer (IARC) and is known to cause methaemoglobinaemia. www.gov.uk However, specific data on the carcinogenic, mutagenic, and reproductive toxicity of this compound are scarce. ontosight.ai This lack of specific data creates uncertainty in risk assessment for occupational exposure and environmental contamination.

Future research must prioritize a thorough toxicological evaluation of this compound. This includes in-depth in vitro and in vivo studies to determine its specific dose-response relationships, genotoxicity, and long-term health effects. Establishing a detailed toxicological profile is critical for developing appropriate safety guidelines and for understanding its mechanism of action within biological systems.

Environmental Fate and Biodegradation

The environmental behavior and ultimate fate of this compound are not well understood. Nitroaromatic compounds are generally resistant to biodegradation due to the electron-withdrawing nature of the nitro group. researchgate.net While several microbial degradation pathways for nitrobenzene have been identified—including oxidative routes that form catechol and reductive routes that proceed via nitrosobenzene (B162901) and hydroxylaminobenzene asm.orgresearchgate.net—the specific microorganisms and enzymatic systems capable of degrading this compound have not been thoroughly characterized. The complete mineralization pathway remains an area requiring significant investigation. researchgate.netnih.gov

Future studies should focus on the isolation and characterization of microbial strains that can use this compound as a source of carbon and nitrogen. Elucidating the specific metabolic pathways, identifying the key enzymes involved (such as dioxygenases or reductases), and understanding the genetic basis for its degradation are crucial steps. asm.orgnih.gov This knowledge will be instrumental in developing effective bioremediation strategies for contaminated sites.

Table 1: Research Gaps in this compound Studies

Area of Research Identified Gaps Justification
Toxicology Lack of specific data on carcinogenicity, mutagenicity, and reproductive toxicity. Current risk assessments are largely based on data from nitrobenzene, which may not accurately reflect the specific hazards of the ethyl-substituted derivative. www.gov.ukontosight.ai
Biodegradation Unidentified microbial strains and incomplete understanding of metabolic pathways for degradation. The specific enzymes and genetic pathways for the breakdown of this compound in the environment are unknown, hindering bioremediation efforts. researchgate.netasm.orgresearchgate.net
Catalysis Need for more efficient, selective, and cost-effective catalysts for reduction to 3-ethylaniline (B1664132). Existing catalytic systems often require harsh conditions or expensive noble metals; selectivity is a challenge when other reducible groups are present. acs.orgresearchgate.netnih.gov
Applications Underexplored potential in advanced materials science. Use is primarily confined to being a chemical intermediate, with little research into its potential for creating novel functional materials. ontosight.ai

Catalytic Synthesis and Transformation

The catalytic reduction of the nitro group in this compound to form 3-ethylaniline is a fundamentally important transformation for producing dyes, pharmaceuticals, and other fine chemicals. quora.com However, challenges remain in developing highly efficient and selective catalytic systems. Research has shown that in the hydrogenation of related compounds like 3-nitrostyrene (B1585535), this compound can be formed as a byproduct, highlighting the difficulty in controlling selectivity. acs.orgresearchgate.netnih.gov There is a need for catalysts that can preferentially reduce the nitro group while leaving other functional groups intact, ideally under mild conditions and using cost-effective, non-noble metals. researchgate.net

Future research should be directed towards the design and synthesis of novel catalysts. This includes exploring advanced materials like dual-atom catalysts or finely controlled nanoparticles on various supports, which have shown promise in enhancing both activity and selectivity. acs.orglookchem.com A key goal is to develop systems that can achieve high conversion rates and selectivity to 3-ethylaniline at room temperature and lower pressures, making the process more sustainable and economical. acs.org

Advanced Material Applications

The application of this compound has been largely limited to its role as a precursor or intermediate in organic synthesis. chemicalbook.com Its potential for use in the development of new functional materials remains a significantly underexplored frontier. The presence of the aromatic ring and the polar nitro group suggests that its derivatives could possess interesting optical, electrical, or magnetic properties. ontosight.ai

A promising direction for future research is to investigate the synthesis of novel polymers and specialized molecules derived from this compound. These new compounds could be evaluated for applications in fields such as organic electronics, nonlinear optics, or as components in advanced composites. This would expand the utility of this compound beyond its traditional role and potentially lead to the creation of high-value materials.

Table 2: Future Research Directions for this compound

Area of Research Proposed Future Directions Potential Impact
Toxicology Conduct comprehensive in vitro and in vivo toxicological, carcinogenic, and mutagenic studies. Establishment of a precise safety and risk profile, leading to informed regulatory and handling procedures. www.gov.uk
Biodegradation Isolate and characterize microorganisms capable of degrading the compound; elucidate enzymatic pathways. Development of effective and targeted bioremediation technologies for contaminated soil and water. asm.orgnih.gov
Catalysis Design and test novel catalytic systems (e.g., dual-atom, non-noble metal catalysts) for selective reduction. Creation of more sustainable, cost-effective, and efficient industrial processes for producing 3-ethylaniline and other derivatives. acs.orgresearchgate.net
Applications Synthesize and characterize derivatives for potential use in organic electronics, optics, and polymers. Discovery of new functional materials with novel properties, expanding the compound's technological applications. ontosight.ai

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9NO2 B1616244 1-Ethyl-3-nitrobenzene CAS No. 7369-50-8

Properties

IUPAC Name

1-ethyl-3-nitrobenzene
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InChI

InChI=1S/C8H9NO2/c1-2-7-4-3-5-8(6-7)9(10)11/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXAKLPGKSXJZEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00223979
Record name 1-Ethyl-3-nitrobenzene
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Molecular Weight

151.16 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

7369-50-8
Record name 1-Ethyl-3-nitrobenzene
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Record name 1-Ethyl-3-nitrobenzene
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Record name 1-Ethyl-3-nitrobenzene
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Record name 1-ethyl-3-nitrobenzene
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Record name 1-ETHYL-3-NITROBENZENE
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Synthetic Methodologies and Reaction Pathways of 1 Ethyl 3 Nitrobenzene

Established Synthetic Routes

Established methods for synthesizing 1-ethyl-3-nitrobenzene often involve either the direct nitration of ethylbenzene (B125841) or a multi-step synthesis commencing from benzene (B151609). These routes are well-documented and rely on fundamental principles of organic reactions.

Nitration of Ethylbenzene via Electrophilic Aromatic Substitution

The direct nitration of ethylbenzene is a common method for introducing a nitro group onto the aromatic ring. This reaction is a classic example of electrophilic aromatic substitution. Typically, a mixture of concentrated nitric acid and sulfuric acid is used to generate the nitronium ion (NO₂⁺), which acts as the electrophile. The sulfuric acid protonates the nitric acid, which then loses a water molecule to form the highly electrophilic nitronium ion.

The ethyl group is an activating group and an ortho-, para-director. This means it increases the rate of electrophilic aromatic substitution compared to benzene and directs the incoming electrophile to the positions ortho and para to itself. The electron-donating nature of the ethyl group stabilizes the intermediate carbocation formed during the substitution at the ortho and para positions. Consequently, the direct nitration of ethylbenzene primarily yields a mixture of 1-ethyl-2-nitrobenzene and 1-ethyl-4-nitrobenzene. The formation of this compound as the major product through this direct route is not favored due to the directing effect of the ethyl group.

Multi-Step Synthesis from Benzene

To overcome the regioselectivity challenge of direct nitration, multi-step synthetic pathways starting from benzene are employed to selectively produce this compound. These routes strategically introduce the functional groups to ensure the desired meta-substitution pattern.

A more effective and commonly used strategy to synthesize this compound from benzene involves a three-step process: Friedel-Crafts acylation, reduction of the carbonyl group, and subsequent nitration.

Friedel-Crafts Acylation: The synthesis begins with the Friedel-Crafts acylation of benzene with an acyl halide (such as acetyl chloride) or an acid anhydride (B1165640) in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). This reaction introduces an acyl group onto the benzene ring, forming acetophenone (B1666503). The acylium ion, [CH₃CO]⁺, generated from the reaction of acetyl chloride with AlCl₃, acts as the electrophile.

Reduction: The carbonyl group of the acetophenone is then reduced to a methylene (B1212753) group (-CH₂-). This can be achieved through methods like the Clemmensen reduction (using amalgamated zinc and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base). This step converts acetophenone to ethylbenzene.

Nitration: The final step is the nitration of the resulting ethylbenzene. However, to achieve the desired 3-isomer, the order of the steps is crucial. If nitration is performed after the formation of ethylbenzene, the ortho and para isomers will predominate. Therefore, a more strategic approach is to first nitrate (B79036) acetophenone. The acetyl group is a deactivating group and a meta-director. Nitration of acetophenone will therefore yield 3-nitroacetophenone. The subsequent reduction of the ketone will then yield the final product, this compound. An alternative proposed pathway involves the nitration of benzene first to form nitrobenzene (B124822), followed by a Friedel-Crafts alkylation. However, this approach is flawed because the nitro group is strongly deactivating, making the ring too unreactive for Friedel-Crafts alkylation.

The success of multi-step syntheses for producing specific isomers of substituted benzenes hinges on the understanding and application of regioselectivity and the directing effects of substituents. In the synthesis of this compound, the order of the reactions is critical.

Ethyl Group: An ortho-, para-director and an activating group.

Nitro Group: A meta-director and a deactivating group.

Acyl Group (from Friedel-Crafts Acylation): A meta-director and a deactivating group.

By performing Friedel-Crafts acylation first to introduce the acetyl group, a meta-director is placed on the ring. The subsequent nitration step is therefore directed to the meta position, yielding 3-nitroacetophenone. The final reduction of the ketone to an ethyl group does not alter the substitution pattern, thus producing the desired this compound. This strategic manipulation of directing groups allows for the regioselective synthesis of the target molecule, which would be difficult to obtain as a major product through direct nitration of ethylbenzene.

Advanced Synthetic Approaches and Process Optimization

Recent research has focused on developing more efficient, safer, and environmentally friendly methods for the synthesis of this compound. These advanced approaches aim to improve upon the established routes by employing milder reaction conditions and enhancing product yields.

Mild Reaction Conditions and Enhanced Yields

Innovations in synthetic methodologies have led to the development of processes that operate under milder conditions, avoiding the use of harsh reagents and high temperatures. For instance, a method has been disclosed for the preparation of this compound that boasts mild reaction conditions, a simple and safe operation process, and high product yields, making it suitable for industrial production. This particular process involves a multi-step synthesis starting from m-nitroacetophenone.

The key steps in this advanced synthesis include:

The reduction of m-nitroacetophenone to 1-(3-nitrophenyl)ethanol (B1296107) using sodium borohydride (B1222165) at normal temperature and pressure.

Conversion of the alcohol to an intermediate, 1-(1-iodoethyl)-3-nitrobenzene.

A final reduction step, again using sodium borohydride, to yield the pure this compound product.

This process reports high yields, with one example achieving a yield of 90%. The use of sodium borohydride as a reducing agent offers a milder and more selective alternative to traditional reduction methods.

Below is a data table summarizing the yields achieved in different examples of this advanced synthetic method.

ExampleStarting MaterialKey ReagentsProductYield (%)
1m-NitroacetophenoneSodium borohydride, Imidazole, Triphenylphosphine, IodineThis compound81
2m-NitroacetophenoneSodium borohydride, Imidazole, Triphenylphosphine, IodineThis compound90
3m-NitroacetophenoneSodium borohydride, Imidazole, Triphenylphosphine, IodineThis compound84.8

This table is based on data presented in a patent for the preparation of this compound.

Another approach involves the catalytic hydrogenation of 3-nitrostyrene (B1585535) in ethanol (B145695) to produce this compound. This method also offers a direct route to the desired product under controlled conditions.

Green Chemistry Principles in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of nitroaromatic compounds to minimize environmental impact. These approaches focus on improving atom economy, using safer solvents, employing catalytic methods, and reducing waste.

One greener route to this compound involves the catalytic hydrogenation of 3-nitrostyrene. This method is advantageous as it often utilizes catalysts that can be recovered and reused. To further enhance the environmental credentials of this process, supercritical CO2 and CO2-expanded toluene (B28343) have been investigated as reaction media. Using CO2-expanded toluene can reduce the amount of the organic solvent required by up to 90%. Furthermore, these solvent systems can increase the solubility of hydrogen gas and decrease the viscosity of the reaction mixture, which facilitates better mass transfer and can lead to higher reaction rates and selectivity.

Another approach to greener synthesis focuses on the nitration step itself. Traditional nitration using a mixture of nitric and sulfuric acids generates significant acidic waste. Alternative methods are being developed, such as using solid acid catalysts or inorganic nitrates supported on silica (B1680970) gel, which can be easily filtered off from the reaction mixture. Some of these methods can also be performed under solvent-free conditions or with microwave irradiation to accelerate the reaction, thereby reducing energy consumption and the need for harsh reagents.

A patented multi-step synthesis of this compound from m-nitroacetophenone also incorporates green chemistry principles by utilizing mild reaction conditions at normal temperature and pressure, which reduces energy demands and improves the safety profile of the process.

Mechanistic Studies of Reaction Pathways

Understanding the reaction mechanisms is crucial for optimizing the synthesis of this compound and predicting potential side products. The electronic properties of the substituents on the aromatic ring play a pivotal role.

The nitro group (-NO2) is a powerful electron-withdrawing group. Through a combination of inductive and resonance effects, it strongly deactivates the benzene ring towards electrophilic aromatic substitution reactions. This deactivation poses a significant challenge for certain synthetic routes.

For instance, a direct Friedel-Crafts alkylation of nitrobenzene with an ethyl halide is generally not feasible. The strong deactivation of the ring by the nitro group makes it insufficiently nucleophilic to react with the carbocation electrophile generated in the Friedel-Crafts reaction. Therefore, the order of substituent introduction is critical. To synthesize this compound, the ethyl group (or a precursor like an acetyl group) must be introduced onto the benzene ring before the nitration step. The alkyl group is an activating, ortho-, para-director, while the acetyl group is a deactivating, meta-director. Nitrating ethylbenzene would lead to a mixture of ortho- and para-nitroethylbenzene. To achieve the desired meta-substitution pattern, Friedel-Crafts acylation is performed first to introduce an acetyl group, which directs the subsequent nitration to the meta position.

A common complication in Friedel-Crafts alkylation reactions is the tendency of the intermediate carbocation to rearrange to a more stable form. For example, if one were to attempt alkylation with n-propyl chloride, the initially formed primary carbocation would rearrange via a hydride shift to a more stable secondary carbocation, leading to isopropylbenzene as the major product.

In the context of synthesizing this compound, this issue is circumvented by using a two-step acylation-reduction sequence instead of direct alkylation.

Friedel-Crafts Acylation: Benzene is first reacted with an acyl halide (e.g., acetyl chloride) and a Lewis acid catalyst (e.g., AlCl3). The resulting acylium ion does not undergo rearrangement. This reaction produces acetophenone.

Nitration: The acetophenone is then nitrated. The acetyl group is a meta-director, leading to the formation of m-nitroacetophenone.

Reduction: The final step is the reduction of both the keto group and the nitro group. A Clemmensen or Wolff-Kishner reduction can be used to reduce the carbonyl group to an ethyl group.

This acylation-reduction strategy ensures that the ethyl group is introduced without the risk of skeletal rearrangement, providing a reliable route to the desired carbon framework.

Derivatization Strategies from this compound

This compound serves as a versatile starting material for the synthesis of various other functionalized aromatic compounds, primarily through transformations of the nitro group.

While some sources suggest this compound is an intermediate for the synthesis of m-nitroacetylbenzene, the more common and chemically straightforward pathway is the reverse. The synthesis of this compound often starts from m-nitroacetophenone. This is because the selective oxidation of an ethyl group to an acetyl group on a deactivated nitroaromatic ring is a challenging transformation.

The well-established synthesis proceeds by the reduction of the keto group of m-nitroacetophenone. A patented method describes a three-step process to achieve this conversion with a high yield:

Reduction to Alcohol: m-Nitroacetophenone is reduced to 1-(3-nitrophenyl)ethanol using sodium borohydride in methanol (B129727) at 0°C to room temperature.

Conversion to Iodide: The resulting alcohol is converted to 1-(1-iodoethyl)-3-nitrobenzene using elemental iodine, triphenylphosphine, and imidazole.

Final Reduction: The iodo-intermediate is then reduced to this compound, again using sodium borohydride.

This multi-step process, summarized in the table below, provides a controlled route from the ketone to the final ethyl-substituted product.

StepStarting MaterialReagentsProductYield
1m-NitroacetophenoneSodium borohydride, Methanol1-(3-nitrophenyl)ethanol87.3%
21-(3-nitrophenyl)ethanolIodine, Triphenylphosphine, Imidazole1-(1-iodoethyl)-3-nitrobenzene-
31-(1-iodoethyl)-3-nitrobenzeneSodium borohydrideThis compound90%

The most common derivatization of this compound is the reduction of the nitro group to an amine, yielding 3-ethylaniline (B1664132). This transformation is fundamental as anilines are precursors to a vast array of dyes, pharmaceuticals, and polymers. The reduction can be achieved using various methods, including catalytic hydrogenation (e.g., with H2 gas over a Pd, Pt, or Ni catalyst) or chemical reduction (e.g., using metals like Sn, Fe, or Zn in acidic media).

Starting MaterialReaction TypeTypical ReagentsProduct
This compoundNitro Group ReductionH₂, Pd/C3-Ethylaniline
This compoundNitro Group ReductionFe, HCl3-Ethylaniline
This compoundNitro Group ReductionSn, HCl3-Ethylaniline

Further derivatization can be performed on the resulting 3-ethylaniline. For example, N-alkylation can be carried out. A one-pot synthesis has been developed to convert nitrobenzene and ethanol directly into N-ethylaniline using a Raney Nickel catalyst. This type of reaction involves the in-situ generation of hydrogen from the alcohol, which first reduces the nitro group to an amine, followed by N-alkylation of the newly formed amine with the alcohol. A similar strategy could be applied to this compound to produce N-alkylated derivatives of 3-ethylaniline.

Computational Chemistry and Molecular Modeling of 1 Ethyl 3 Nitrobenzene

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the behavior of 1-ethyl-3-nitrobenzene. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) is a widely used computational method for predicting the molecular geometry and electronic properties of chemical systems. iastate.eduarxiv.org A DFT optimization calculation systematically alters the geometry of this compound to find the arrangement of atoms that corresponds to the lowest electronic energy, known as the ground-state structure. mdpi.com This process involves calculating the forces on each atom and adjusting their positions until a stable energy minimum is reached. The resulting optimized structure provides key data on bond lengths, bond angles, and dihedral angles.

For this compound, a DFT optimization would confirm the planar nature of the benzene (B151609) ring and predict the orientation of the ethyl and nitro substituent groups relative to the ring. The nitro group is expected to be nearly coplanar with the aromatic ring to maximize resonance stabilization.

Table 1: Predicted Optimized Geometric Parameters for this compound (Illustrative)

ParameterBond/AnglePredicted Value
Bond LengthC-C (aromatic)~1.39 Å
C-N~1.47 Å
N-O~1.22 Å
C(ring)-C(ethyl)~1.51 Å
Bond AngleC-N-O~118°
O-N-O~124°
C(ring)-C(ring)-C(ethyl)~121°

In quantum chemical calculations, a basis set is a set of mathematical functions used to represent the molecular orbitals. uni-rostock.deuba.ar The choice of basis set is a critical compromise between computational accuracy and cost. wavefun.com

The 3-21G basis set is a Pople-style split-valence basis set. uni-rostock.de This means it uses one set of functions for core electrons and two sets for valence electrons, allowing for greater flexibility in describing chemical bonds. uba.ar Specifically:

3: Each core atomic orbital is represented by a single function composed of three primitive Gaussian functions.

21: Each valence atomic orbital is described by two functions. The inner part is composed of two primitive Gaussians, and the outer part is a single primitive Gaussian.

The (d) notation, often represented as *, indicates the addition of polarization functions (in this case, d-orbitals) to heavy (non-hydrogen) atoms. gaussian.com These functions allow for the description of non-spherical electron density distributions, which is crucial for accurately modeling molecules with pi systems and polar bonds, such as those in this compound. The 3-21G(d) basis set offers a reasonable level of theory for geometry optimizations of organic molecules of this size. wavefun.com

The electronic structure of this compound is defined by its framework of σ (sigma) and π (pi) electrons.

σ-Electron Structure: The σ-framework consists of electrons in orbitals that are cylindrically symmetric around the axis connecting two bonded atoms. In this compound, these form the single bonds that create the hexagonal carbon ring of the benzene core and connect the hydrogen atoms and the substituent groups. These bonds are localized between the atoms. lasalle.edu

π-Electron Structure: The π-electron system is formed by the overlap of p-orbitals perpendicular to the plane of the aromatic ring. This creates a delocalized cloud of six electrons above and below the ring, which is characteristic of aromatic compounds and is responsible for their unique stability and reactivity. lasalle.edu The nitro group, being planar, also contains π-electrons that can interact with the π-system of the benzene ring. researchgate.net

The two substituents on the benzene ring, the ethyl group and the nitro group, have opposing electronic effects that significantly influence the molecule's electron distribution and chemical reactivity. lumenlearning.com

Ethyl Group (-CH₂CH₃): As an alkyl group, the ethyl group is an electron-donating group (EDG) primarily through an inductive effect (+I). ucsb.edu It pushes electron density into the σ-framework of the benzene ring, making the ring more electron-rich than unsubstituted benzene. This effect increases the ring's nucleophilicity, making it more reactive toward electrophiles. Groups like this are known as "activating groups." lasalle.eduminia.edu.eg

Nitro Group (-NO₂): The nitro group is one of the strongest electron-withdrawing groups (EWG). It deactivates the aromatic ring through two mechanisms:

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the ring through the σ-bond. ucsb.edu

Resonance Effect (-R): The nitro group can withdraw electron density from the ring's π-system via resonance, delocalizing the π-electrons onto its oxygen atoms. lasalle.eduresearchgate.net This effect is particularly strong at the ortho and para positions relative to the nitro group.

Molecular Dynamics (MD) Simulations and Docking Studies

While quantum mechanics focuses on the static electronic structure, molecular dynamics (MD) simulations study the physical movements of atoms and molecules over time. researchgate.net Docking studies are computational techniques used to predict how a molecule might bind to a larger receptor, which has applications in drug design. mdpi.comresearchgate.netmdpi.com Specific molecular dynamics and docking studies for this compound are not prominent in the literature, as its primary applications are in chemical synthesis rather than biological interactions. chemicalbook.comchemicalbook.com

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers or rotamers) that can be interconverted by rotation about single bonds. lumenlearning.comsuniv.ac.in For this compound, the primary source of conformational flexibility is the rotation around the single bond connecting the ethyl group to the benzene ring.

The rotation of the ethyl group is not entirely free due to steric hindrance. As the ethyl group rotates, its hydrogen atoms can come into close proximity with the hydrogen atom on the ortho-position of the benzene ring, leading to an increase in potential energy. The most stable conformation (lowest energy) will be the one that minimizes these steric clashes. lumenlearning.com A staggered conformation, where the C-C bond of the ethyl group is positioned to maximize the distance from the ring's ortho-hydrogen, is expected to be the most stable. The energy barrier for this rotation is typically small, allowing for rapid interconversion between conformers at room temperature.

Table 2: Relative Energy of Ethyl Group Rotamers (Illustrative)

Dihedral Angle (H-C(ring)-C-C)ConformationRelative Energy (kcal/mol)Stability
60°Staggered0.0Most Stable
120°Eclipsed~2.5Least Stable

Prediction of Molecular Interactions

The prediction of molecular interactions for this compound is fundamentally guided by its electronic structure. The nitro group is strongly electron-withdrawing, which significantly influences the electron distribution across the aromatic ring. This creates a distinct electrostatic potential surface, governing how the molecule interacts with other molecules.

Key molecular interactions for nitroaromatic compounds like this compound include:

π-π stacking: The electron-deficient nature of the nitro-substituted benzene ring allows for favorable stacking interactions with electron-rich aromatic systems.

Hydrogen bonding: While this compound does not possess strong hydrogen bond donors, the oxygen atoms of the nitro group can act as hydrogen bond acceptors.

Dipole-dipole interactions: The molecule has a significant dipole moment arising from the nitro group, leading to electrostatic interactions with other polar molecules.

Computational methods such as Density Functional Theory (DFT) are employed to calculate properties like molecular electrostatic potential surfaces, which visually represent the regions of positive and negative charge on the molecule, thereby predicting sites of interaction. mdpi.com

Molecular docking is a powerful computational tool used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. thieme-connect.deresearchgate.net For instance, in the context of predicting biological activity, docking simulations can be used to model the interaction of this compound with the active site of a protein. These simulations calculate a docking score, which estimates the binding affinity and helps to identify key intermolecular interactions such as hydrogen bonds and hydrophobic interactions. thieme-connect.denih.gov Studies on nitroaromatic compounds have shown that interactions are often driven by the electrostatic and polarization effects of the nitro groups. chemrxiv.org

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR models are statistical models that relate the chemical structure of a compound to its biological activity or physicochemical properties, respectively. These models are extensively used for nitroaromatic compounds to predict their behavior.

Prediction of Physicochemical and Biological Properties

QSAR and QSPR models are instrumental in predicting a wide array of properties for this compound, bypassing the need for extensive experimental testing.

Physicochemical Properties: Properties such as boiling point, melting point, and logP (a measure of lipophilicity) can be predicted using QSPR models. These models typically use molecular descriptors that quantify various aspects of the molecular structure.

Biological Properties: A significant application of QSAR in the context of nitroaromatic compounds is the prediction of toxicity. nih.govdergipark.org.tr For example, the toxicity of nitrobenzene (B124822) derivatives towards various organisms has been successfully modeled using QSAR. dergipark.org.tr These models often reveal that toxicity is related to descriptors such as hydrophobicity and electronic parameters that reflect the reactivity of the compound. nih.gov

Below is a table of predicted physicochemical properties for this compound based on computational models.

PropertyPredicted ValueUnit
Molecular Weight151.16 g/mol
Boiling Point243.2°C
Melting Point-37.9°C
logP2.68
Density1.127g/cm³

This data is compiled from various computational and chemical information sources. guidechem.com

Application of SMILES Descriptors and Monte Carlo Approach

A modern approach in QSPR/QSAR modeling involves the use of Simplified Molecular Input Line Entry System (SMILES) strings as a source of molecular descriptors. SMILES provide a linear notation of the chemical structure.

The Monte Carlo method is a computational algorithm that relies on repeated random sampling to obtain numerical results. In QSAR/QSPR, this approach is used to develop predictive models by optimizing the correlation between molecular descriptors (derived from SMILES) and the property of interest. This technique has been successfully applied to model the toxicity of nitroaromatic compounds.

The process typically involves:

Representing the molecular structure using SMILES.

Splitting the dataset into training and test sets.

Using Monte Carlo simulations to select and weight SMILES-based descriptors that best correlate with the experimental data for the training set.

Building a linear equation that relates these descriptors to the property being predicted.

This methodology allows for the creation of robust predictive models without the need for 3D structural information, making it a rapid and efficient screening tool.

Model Validation and Statistical Parameters (e.g., R², Q², RMSE)

The validation of a QSAR/QSPR model is crucial to ensure its reliability and predictive power. Several statistical parameters are used for this purpose.

Coefficient of Determination (R²): This parameter measures the goodness of fit of the model to the training data. A value closer to 1 indicates a better fit. QSAR models for nitroaromatic compounds often report R² values greater than 0.8. nih.gov

Cross-validated Coefficient of Determination (Q²): This is a measure of the model's internal predictive ability, often calculated using a leave-one-out (LOO) cross-validation procedure. For a model to be considered robust, a Q² value greater than 0.5 is generally required.

Root Mean Square Error (RMSE): This parameter indicates the average deviation between the predicted and experimental values. A lower RMSE signifies a more accurate model.

The table below summarizes typical statistical parameters for QSAR models developed for nitroaromatic compounds, demonstrating the robustness of these predictive tools.

Statistical ParameterTypical ValueDescription
(Training set)> 0.8Indicates a good fit of the model to the training data.
(Cross-validation)> 0.6Suggests good internal predictive ability of the model.
(Test set)> 0.7Shows the model's ability to predict the properties of new, unseen compounds.
RMSE Low valuesA lower value indicates a smaller error between predicted and actual values.

These values are representative of robust QSAR models for nitroaromatic compounds as found in the literature. nih.govdergipark.org.tr

Environmental Fate and Degradation of 1 Ethyl 3 Nitrobenzene and Nitrobenzene Derivatives

Occurrence and Distribution in Environmental Compartments

There is a lack of specific data on the presence of 1-ethyl-3-nitrobenzene in surface water and groundwater. For nitrobenzene (B124822), monitoring studies have detected its presence in various water bodies, generally at low concentrations. In a survey of Japanese surface waters, nitrobenzene was detected in a small fraction of samples at concentrations ranging from 0.13 to 3.8 µg/L. Higher concentrations have been reported in industrially polluted rivers, such as the River Danube, where levels reached up to 67 µg/L.

Groundwater contamination with nitrobenzene has also been observed, particularly at hazardous waste sites. The potential for groundwater contamination is considered greater than for surface water. Given its moderate water solubility, it is plausible that this compound could also be found in water bodies receiving industrial effluents or runoff from contaminated sites.

Table 1: Reported Concentrations of Nitrobenzene in Water Bodies

Water Body TypeLocationConcentration Range
Surface WaterJapan0.13 - 3.8 µg/L
River DanubeEuropeUp to 67 µg/L
River RhineGermanyUp to 25 µg/L (after industrial incident)
GroundwaterUSA (hazardous waste sites)Geometric mean of 1400 µg/L at 3 sites

This table presents data for nitrobenzene as a proxy due to the lack of specific data for this compound.

Specific information on the atmospheric contamination and volatilization of this compound is not available. For nitrobenzene, its physical and chemical properties suggest that it can be released into the atmosphere and undergo transport. Human exposure to nitrobenzene can occur through the inhalation of ambient air, particularly in urban areas and near manufacturing facilities.

Volatilization from water bodies is a potential transport pathway for nitrobenzene, although the rate of this process can be influenced by environmental factors such as water temperature and turbulence. While one model predicted a volatilization half-life of 12 to 68 days for nitrobenzene from water, other studies have suggested it may not volatilize significantly but rather undergo degradation. The ethyl group in this compound might slightly alter its volatility compared to nitrobenzene.

Degradation Pathways in the Environment

The degradation of this compound in the environment has not been specifically studied. The following sections outline the known degradation pathways for nitrobenzene.

There is no specific information available on the photodegradation of this compound. Nitrobenzene is known to undergo photodegradation in both air and water, although this process is generally considered to be slow. In water, direct photolysis is a significant degradation pathway, with a reported half-life ranging from 2.5 to 6 days. The photodegradation of nitrobenzene can lead to the formation of various intermediates, including nitrophenols. In the atmosphere, nitrobenzene is slowly degraded by reacting with photochemically produced hydroxyl radicals.

Specific studies on the microbial biodegradation of this compound are lacking. Nitroaromatic compounds, in general, are known to be susceptible to microbial degradation under certain conditions.

Information specifically on the aerobic and anaerobic degradation of this compound is not available. For nitrobenzene, biodegradation is a significant environmental fate process. It can be degraded in sewage treatment plants, primarily through aerobic processes. Anaerobic degradation of nitrobenzene also occurs, but at a slower rate. The efficiency of biodegradation can be enhanced by the acclimation of microbial populations and the presence of other easily degradable organic substrates. Research has shown that both aerobic and anaerobic conditions can lead to the transformation of nitrobenzene by various microbial communities.

Table 2: Environmental Fate and Degradation of Nitrobenzene (as a proxy)

ProcessEnvironmental CompartmentKey Findings
Occurrence Surface WaterDetected at low levels (µg/L range) in various rivers.
GroundwaterHigher potential for contamination than surface water.
Distribution AtmospherePresent in ambient air, especially in urban and industrial areas.
VolatilizationConflicting data; may be a significant or minor transport process from water.
Degradation PhotodegradationOccurs in water with a half-life of 2.5-6 days; slow in the atmosphere.
Microbial BiodegradationDegraded under both aerobic (faster) and anaerobic (slower) conditions.

This table summarizes findings for nitrobenzene due to the absence of specific data for this compound.

Microbial Biodegradation

Role of Microbial Populations and Acclimation

The biodegradation of nitroaromatic compounds, including this compound, in the environment is heavily dependent on the presence and adaptation of microbial communities. The process of acclimation is critical, as environments repeatedly exposed to these contaminants often develop microbial populations with an enhanced capacity for their degradation. cswab.org Microorganisms in contaminated soil and groundwater can adapt over time, evolving new biodegradation pathways that allow them to utilize these synthetic compounds as sources of carbon, nitrogen, and energy. asm.org

Initially, nitroaromatic compounds can be recalcitrant to biodegradation due to the electron-withdrawing nature of the nitro group, which makes the aromatic ring resistant to oxidative degradation. asm.org However, sustained exposure can lead to the selection and proliferation of specialized microorganisms capable of transforming or completely mineralizing these pollutants. rsc.org This adaptation can involve the evolution of specific enzymes that catalyze the initial steps of the degradation pathway. rsc.org Anaerobic bacteria, for instance, can reduce the nitro group to the corresponding amine, while aerobic bacteria and fungi have developed various oxidative strategies to break down the aromatic ring. nih.gov The presence of a viable and functioning microbial population is considered the most critical condition for determining the environmental fate of compounds like nitrobenzene. cdc.gov

Identification of Specific Bacterial and Fungal Strains

Research has successfully identified numerous bacterial and fungal strains capable of degrading nitroaromatic compounds. These microorganisms employ diverse metabolic strategies to break down these challenging pollutants. nih.govresearchgate.net Bacteria, in particular, have been isolated that can use industrial nitroaromatics like nitrobenzene and nitrotoluenes as growth substrates. nih.gov Fungi, such as the white-rot fungus, have also demonstrated the ability to extensively degrade and even mineralize highly complex nitroaromatics. cswab.orgnih.gov

The following table details some of the specific microbial genera and species that have been identified for their capacity to degrade various nitroaromatic compounds.

Microbial Kingdom Genus/Species Degradation Capability / Pathway Noted
Bacteria Pseudomonas sp.Can utilize nitrobenzene as a source of carbon, nitrogen, and energy. nih.gov
Burkholderia sp.Capable of degrading compounds like 4-nitrocatechol (B145892) and 2,4-dinitrotoluene (B133949). asm.orgnih.gov
Arthrobacter sp.A nitrobenzene-degrading bacterial strain isolated from contaminated sites. researchgate.net
Comamonas sp.Utilizes a Rieske-type dioxygenase for the initial oxidation of dinitrotoluenes. nih.gov
Desulfovibrio sp.Can use nitroaromatic compounds as a nitrogen source and reduce the nitro group. nih.gov
Clostridium sp.Can reduce 2,4,6-trinitrotoluene (B92697) (TNT) and degrade the molecule to small acids. nih.gov
Massilia sp.May indirectly participate in nitrobenzene degradation by degrading the benzene (B151609) ring. nih.gov
Sphingomonas sp.A genus known to degrade nitrobenzene. nih.gov
Fungi Phanerochaete chrysosporiumA white-rot fungus that can mineralize 2,4-dinitrotoluene and TNT. nih.gov
Rhodotorula mucilaginosaA yeast species reported to degrade nitrobenzene. researchgate.net
Trametes trogiiA white-rot basidiomycete that has been shown to remove over 90% of nitrobenzene. researchgate.net

Bioaccumulation and Bioconcentration Potential

Bioaccumulation refers to the accumulation of a substance in an organism from all environmental sources, while bioconcentration specifically refers to uptake from water. For nitrobenzene, the parent compound of this compound, the potential for these processes is low. Toxicological assessments indicate that nitrobenzene is poorly bioaccumulated and is not subject to biomagnification through the food chain. cdc.gov It is not expected to significantly bioconcentrate in aquatic organisms. cdc.gov

This low bioaccumulation potential is influenced by its environmental degradation pathways, including microbial biodegradation and photolysis, which reduce its persistence in the environment. cdc.gov While the substitution of a halogen, like chlorine, onto the nitrobenzene ring can increase hydrophobicity and presumably the potential for biomagnification, the ethyl group in this compound does not impart the same degree of persistence or lipophilicity. epa.gov Therefore, by extension, this compound is also expected to have a low potential for bioaccumulation and bioconcentration.

Environmental Monitoring and Detection Strategies

Effective monitoring is essential for assessing the environmental contamination and risk posed by nitroaromatic compounds. A variety of analytical techniques have been developed to detect these substances in different environmental matrices.

Analytical Methods for Environmental Samples (e.g., GC/FT-IR)

Chromatographic methods are the standard for the determination and separation of nitroaromatic compounds in environmental samples like water and soil. nih.gov Gas chromatography (GC) is particularly suitable for analyzing non-polar and volatile nitro compounds. nih.gov When coupled with various detectors, GC provides high sensitivity and selectivity.

Fourier Transform Infrared (FT-IR) spectroscopy is also utilized, often to characterize the structure and morphology of materials, such as conjugated porous polymers, that are developed for use in sensing applications for nitroaromatic compounds. spectroscopyonline.com

The table below summarizes key analytical methods used for detecting nitroaromatics.

Analytical Method Detector Application / Notes
Gas Chromatography (GC) Electron Capture Detector (ECD)Highly suitable for detecting compounds with electron-withdrawing nitro groups at low concentrations in soil, water, and air. nih.gov
Mass Spectrometry (MS)Provides definitive identification of compounds and can detect them at very low levels. nih.govcdc.gov
Flame Ionization Detector (FID)Used for a broad range of compounds, including nitroaromatics, in solid wastes. cdc.gov
High-Performance Liquid Chromatography (HPLC) Ultraviolet (UV) DetectorA common and traditional method for the analysis of thermally labile explosives and related compounds. nih.govcdc.gov

Challenges in Detecting Nitroaromatic Compounds in Aqueous Media

Despite the availability of advanced analytical methods, detecting nitroaromatic compounds in water presents several significant challenges. One of the primary difficulties is the low to moderate vapor pressure and low chemical reactivity of these molecules, which makes their detection in real-world applications challenging. novomof.com

For sensing applications in aqueous media, key challenges include the poor dispersity and solubility of many sensing materials in water. spectroscopyonline.com Furthermore, environmental water samples often contain a complex matrix of other substances that can interfere with the analysis, potentially leading to inaccurate results. researchgate.net In electrochemical detection methods, issues such as electrode fouling can limit sensitivity. researchgate.net

Another major challenge is the need for analytical techniques that are not only sensitive and selective but also portable, low-cost, and suitable for rapid, in-situ detection. novomof.com Many standard laboratory methods like GC-MS are expensive, require trained personnel, and are not practical for field screening. novomof.commdpi.com

Q & A

Q. What biomarkers are relevant for tracking human exposure to this compound?

  • Methodological Answer : Identify urinary metabolites (e.g., 3-ethylnitrophenol glucuronide) using HRGC/ECD or LC-ESI-MS/MS . Correlate biomarker levels with occupational exposure limits (OELs) derived from animal inhalation studies. Validate assays via inter-laboratory comparisons and spike-recovery experiments .

Q. How do nitro group position and ethyl substitution influence the compound’s mutagenic potential?

  • Methodological Answer : Perform Ames tests (OECD 471) using Salmonella typhimurium strains (TA98, TA100) with/without metabolic activation (S9 mix). Compare results with meta/para-nitroethylbenzene analogs to isolate electronic effects. Use molecular docking to predict DNA intercalation potential .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.